CAY10573

PPARγ Binding Affinity IC50

Achieving reproducible pan-PPAR pharmacology requires a single, well-characterized agonist rather than combining selective tools that fail to recapitulate cooperative signaling. CAY10573 (CAS 853652-40-1) is the only commercially available PPAR pan-agonist with a solved co-crystal structure (PDB 2F4B), enabling integrated transcriptional output studies. • Sub-micromolar balanced activity: PPARα EC50 8 nM, PPARγ EC50 70 nM, PPARδ EC50 500 nM. • 3.14-fold greater PPARγ functional potency than rosiglitazone, enabling lower dosing with reduced off-target effects. • ≥98% purity, crystalline solid; soluble in DMSO and DMF for reproducible in vitro workflows.

Molecular Formula C33H31NO5
Molecular Weight 521.6 g/mol
CAS No. 853652-40-1
Cat. No. B050235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10573
CAS853652-40-1
Synonyms5-[3-[(6-benzoyl-1-propyl-2-naphthalenyl)oxy]propoxy]-1H-indole-1-acetic acid
Molecular FormulaC33H31NO5
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC2=C1C=CC(=C2)C(=O)C3=CC=CC=C3)OCCCOC4=CC5=C(C=C4)N(C=C5)CC(=O)O
InChIInChI=1S/C33H31NO5/c1-2-7-29-28-13-10-26(33(37)23-8-4-3-5-9-23)20-24(28)11-15-31(29)39-19-6-18-38-27-12-14-30-25(21-27)16-17-34(30)22-32(35)36/h3-5,8-17,20-21H,2,6-7,18-19,22H2,1H3,(H,35,36)
InChIKeyZXWVCCFKIRBLDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAY10573 PPAR Pan-Agonist Profile


CAY10573 (CAS 853652-40-1) is a synthetic indole-based peroxisome proliferator-activated receptor (PPAR) pan-agonist, originating from a series of novel PPAR ligands described in 2006 [1]. It displays potent, balanced binding affinity across all three PPAR subtypes—PPARα, PPARγ, and PPARδ—with IC50 values of 113, 50, and 223 nM, respectively, and functionally transactivates these receptors with EC50 values of 8, 70, and 500 nM, respectively [1]. The compound is supplied as a crystalline solid with ≥98% purity and is soluble in DMSO and DMF for in vitro experimentation .

Pan-PPAR pathway study tool
Balanced PPARα/γ/δ engagement
Nuclear receptor signaling research

CAY10573 Irreplaceability vs. Generics


Although multiple PPAR agonists exist, direct substitution of CAY10573 with another in-class compound—even a marketed drug like rosiglitazone—is not scientifically justified. CAY10573 is a balanced pan-agonist that simultaneously activates PPARα, γ, and δ, whereas rosiglitazone is a selective PPARγ agonist . This difference in subtype selectivity profile leads to distinct transcriptional programs and downstream biological effects [1]. Furthermore, even when comparing PPARγ activity in isolation, CAY10573 exhibits quantifiably stronger binding and functional activation than rosiglitazone [1]. The quantitative evidence below substantiates why procurement of the specific CAY10573 compound is essential for reproducible, mechanistically defined research outcomes.

Profile
CAY10573: balanced PPARα/γ/δ pan-agonist
Rosiglitazone: PPARγ-selective agonist
Binding
Reported stronger PPARγ binding affinity
Lower PPARγ affinity; no PPARα/δ engagement
Outcome
Distinct transcriptional programs, requires CAY10573
Selective activation cannot recapitulate pan-PPAR biology

CAY10573 Evidence Guide


PPARγ Binding Affinity vs. Rosiglitazone

CAY10573 exhibits stronger binding affinity for PPARγ compared to the clinically used antidiabetic drug rosiglitazone. In a competitive binding assay using human PPARγ, CAY10573 achieved an IC50 of 50 nM, whereas rosiglitazone displayed an IC50 of 92 nM [1].

PPARγ Binding Affinity
Head-to-head
IC50 50 nM vs 92 nM
Supports target-engagement assay interpretation
Cell-free binding assay; cellular translation may vary
PPARγ Binding Affinity IC50

PPARγ Transactivation vs. Rosiglitazone

CAY10573 demonstrates greater functional potency at PPARγ compared to rosiglitazone. In a cell-based transactivation assay using a GAL4-PPARγ LBD fusion construct, CAY10573 achieved an EC50 of 70 nM, whereas rosiglitazone exhibited an EC50 of 220 nM [1].

PPARγ Transactivation
Head-to-head
EC50 70 nM vs 220 nM
Supports PPARγ transactivation endpoint review
GAL4 reporter assay; cell-type context may influence response
PPARγ Transactivation EC50

Pan-PPAR vs. Subtype-Selective Agonists

Unlike selective agonists such as rosiglitazone (PPARγ-selective), CAY10573 is a balanced pan-agonist that activates all three PPAR subtypes. Its IC50 values for PPARα, PPARγ, and PPARδ are 113 nM, 50 nM, and 223 nM, respectively, and its EC50 values are 8 nM, 70 nM, and 500 nM, respectively [1]. In contrast, rosiglitazone is inactive at PPARα and PPARδ at relevant concentrations [2].

Pan-PPAR Selectivity Profile
Class-level
α/γ/δ IC50: 113, 50, 223 nM; EC50: 8, 70, 500 nM
Balanced pan-agonist supports pathway-network studies
Subtype crosstalk may influence readouts; confirm in target model
PPARα PPARδ Pan-Agonist

PPARγ LBD Crystal Structure Binding Mode

The molecular basis for CAY10573's potent PPARγ activity is structurally defined. The crystal structure of the human PPARγ ligand-binding domain (LBD) in complex with CAY10573 (designated compound 10k) has been solved (PDB: 2F4B) [1][2]. The structure reveals intensive hydrophobic interactions between the ligand's tail moiety and the PPARγ protein, providing a rational basis for its enhanced affinity compared to rosiglitazone [1].

Crystal Structure (PPARγ LBD)
Supporting evidence
PDB: 2F4B; hydrophobic interaction network
Structural rationale supports binding-mode interpretation
X-ray crystallography; docking studies require independent validation
Structural Biology X-ray Crystallography Ligand Binding Domain

Defined Solubility for Reproducible Dosing

Procurement of CAY10573 from reputable vendors includes defined solubility specifications critical for experimental reproducibility. The compound is soluble in DMSO at 0.5 mg/mL and in DMF at 0.3 mg/mL . This contrasts with the broader solubility ranges sometimes reported for alternative pan-PPAR agonists (e.g., bezafibrate, which requires higher solvent volumes due to lower potency and solubility constraints) .

Solubility Specification
Lot attribute
DMSO: 0.5 mg/mL; DMF: 0.3 mg/mL
Supports consistent stock preparation
Precipitation risk at working dilutions requires verification
Solubility Formulation DMSO

CAY10573 Application Scenarios


Pan-PPAR Signaling in Metabolic Disease

Given its balanced, sub-micromolar potency across all three PPAR subtypes [1], CAY10573 is uniquely suited for experiments designed to dissect the integrated transcriptional output of simultaneous PPARα, γ, and δ activation. This is in contrast to studies using selective agonists (e.g., rosiglitazone for PPARγ or GW7647 for PPARα), which cannot recapitulate the cooperative signaling that occurs in vivo in tissues like adipose and liver. Procurement of CAY10573 enables a more physiologically relevant in vitro model of pan-PPAR pharmacology [1].

HTS Reference Agonist for PPAR Modulators

CAY10573's well-defined potency (PPARγ EC50 70 nM, PPARα EC50 8 nM) and the availability of its crystal structure with PPARγ LBD (PDB 2F4B) [2] make it an ideal positive control and reference compound in high-throughput screening campaigns for novel PPAR modulators. Its robust activity provides a reliable benchmark for assay validation and Z'-factor determination, while the structural data supports structure-activity relationship (SAR) interpretation of hit compounds [2].

PPARγ Adipogenesis & Insulin Sensitization

In cellular models of adipocyte differentiation (e.g., 3T3-L1 cells) and glucose uptake, CAY10573's 3.14-fold greater functional potency at PPARγ compared to rosiglitazone allows for lower effective dosing, which may reduce confounding off-target effects and cytotoxicity often associated with higher concentrations of thiazolidinediones. This potency advantage directly translates to more robust and cleaner phenotypic readouts in metabolic assays .

Structure-Based Drug Design & Docking

The solved X-ray crystal structure of CAY10573 bound to the PPARγ LBD [2] provides a validated template for computational chemistry and structure-based drug design projects. Researchers can utilize this structure to perform molecular docking studies, pharmacophore modeling, and rational design of next-generation pan-PPAR agonists with improved selectivity or pharmacokinetic properties. The structural data serves as a critical reference point for understanding ligand-receptor interactions that confer high affinity and functional activity [2].

Application
Selection Property
Validation Focus
Pan-PPAR signaling pathway studies
Balanced PPARα/γ/δ activity
Cooperative signaling endpoint review
HTS assay reference standard
Defined PPARγ transactivation potency
Assay validation and Z'-factor benchmarking
Adipocyte differentiation assay context
PPARγ functional potency context
Adipogenesis and insulin-sensitization endpoint review
Structure-based drug design
PPARγ LBD crystal structure (PDB 2F4B)
Docking and pharmacophore model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


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